An In-depth Technical Guide to 2-Fluoroacetophenone
An In-depth Technical Guide to 2-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoroacetophenone, a key building block in medicinal chemistry and organic synthesis.
Core Chemical Properties
2-Fluoroacetophenone (CAS No. 445-27-2) is an aromatic ketone distinguished by a fluorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution imparts unique electronic and steric properties that influence its reactivity. The molecule consists of a phenyl ring attached to a carbonyl group and a fluorine atom.[2] It is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
Structure:
Stability and Reactivity: 2-Fluoroacetophenone is stable under normal laboratory conditions and temperatures.[2] However, it is incompatible with strong bases, strong oxidizing agents, and reactive metals, which may lead to exothermic reactions.[4] The fluorine atom enhances the electrophilic nature of the ketone, making it a valuable precursor for a variety of chemical transformations.[3]
Physicochemical Data
The following table summarizes the key physical and chemical properties of 2-Fluoroacetophenone.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇FO | [2] |
| Molecular Weight | 138.14 g/mol | [1] |
| CAS Number | 445-27-2 | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 26-27 °C | [3] |
| Boiling Point | 187-189 °C | [3] |
| Density | 1.137 g/mL at 20 °C | [3] |
| Refractive Index (n20/D) | 1.507 | [3] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water. | [2] |
| Flash Point | 62 °C (143 °F) | [3] |
Experimental Protocols
Synthesis of 2-Fluoroacetophenone
A common method for the synthesis of 2-Fluoroacetophenone is through the nucleophilic substitution of 2-bromoacetophenone with a fluoride source.
Experimental Protocol:
A mixture of 2-bromoacetophenone (20.00 g, 100 mmol) and potassium fluoride (KF) (8.82 g, 152 mmol) in dry dimethylformamide (DMF) (35 mL) is heated at 100°C for 1 hour.[1] An additional portion of KF (2.26 g) is then added, and the mixture is heated for an additional 4 hours.[1] After cooling, the dark-red solution is poured into diethyl ether (Et₂O) and washed sequentially with water (twice) and brine. The ethereal solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield a dark red oil.[1]
Purification:
The crude product can be purified by distillation, collecting the fraction boiling between 62-64°C at 1 mm Hg.[1] Further purification can be achieved by flash chromatography on silica gel using a 10% ethyl acetate in hexane eluent to afford the pure compound as a liquid that may solidify near room temperature.[1]
Another synthetic route involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]
Spectral Data
The following table summarizes key spectral data for 2-Fluoroacetophenone.
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl protons. | [5] |
| ¹³C NMR | Signals for the carbonyl carbon, methyl carbon, and the aromatic carbons, with characteristic splitting due to the fluorine atom. | [6] |
| ¹⁹F NMR | A characteristic signal for the fluorine atom on the aromatic ring. | [6] |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 138. | [7] |
| Infrared (IR) | Strong C=O stretching band around 1715 cm⁻¹. C-F stretching and aromatic C-H and C=C stretching bands are also present. | [8] |
Reactivity and Applications in Synthesis
2-Fluoroacetophenone is a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of analgesics and anti-inflammatory drugs.[3] A common reaction involving ketones like 2-fluoroacetophenone is the Aldol condensation.
Representative Reaction: Aldol Condensation
The Aldol condensation is a powerful carbon-carbon bond-forming reaction. In a crossed-aldol condensation, an enolate (from the ketone) reacts with an aldehyde to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone (a chalcone).
Experimental Protocol (Adapted from a general procedure):
In a suitable flask, dissolve 2-fluoroacetophenone (1 equivalent) and a chosen aromatic aldehyde (1 equivalent) in ethanol.[9] While stirring, add an aqueous solution of sodium hydroxide (e.g., 20%) dropwise.[9] The reaction mixture is stirred at room temperature until a precipitate forms or the mixture becomes cloudy.[9] The reaction can be monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled, and the solid product is collected by vacuum filtration. The product is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol.[9]
References
- 1. Synthesis routes of 2-Fluoroacetophenone [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
